
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
Descripción general
Descripción
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is a chemical compound with the molecular formula C13H13NO2 . It is a pyrrole derivative that acts as a conductive polymer with an acid functional group that gives an anionic character to the polymeric films .
Molecular Structure Analysis
The molecular structure of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can be represented by the SMILES stringOC(=O)C(Cc1ccccc1)n2cccc2 . The InChI key for this compound is SSUGRWDGXQIOME-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid include its molecular weight of 215.25 and its solid form . More specific properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of β-Lactams and Cycloaddition Reactions
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has been effectively utilized as a ketene source in the synthesis of monocyclic-2-azetidinones, a class of β-lactams. This process involves a [2+2] cycloaddition reaction. The diastereoselectivity of the reaction is controlled by hindrance in ketene and imines, sometimes yielding a single isomer. This approach employs the Mukaiyama reagent for activating the leaving group in the acid, allowing for separation of by-products via simple aqueous work-up. Density Functional Theory (DFT) calculations suggest that benzyl-N-pyrrolylketene has a nonconjugated structure with the pyrrolyl ring perpendicular to the ketene plane in both twisted and planar structures (Behzadi et al., 2015).
Isolation from Natural Sources
In a study involving Lycium chinense, a minor pyrrole alkaloid structurally similar to 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid was isolated. This demonstrates the presence of related compounds in natural sources and their potential for various applications (Youn et al., 2016).
Novel Polysubstituted Pyrroles Synthesis
Research has explored the synthesis of novel pentasubstituted pyrroles containing a propanoic acid fragment. These compounds were obtained through reactions involving arylglyoxals and N,N-dimethylbarbituric acid, utilizing both sequential introduction of reagents and one-pot methods. The resultant compounds, with diverse substitutions, demonstrate the versatility of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid in synthesizing complex pyrrole-based molecules (Kolos et al., 2019).
Ugi Three-Component Coupling Reaction
The compound has been used in a three-component, four-center Ugi reaction, producing a novel class of N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d][1,4]diazacine-5(6H)-yl)-2-phenylacetamides. This highlights its utility in multi-component reactions leading to complex molecular structures (Reddy et al., 2014).
Synthesis of Electrochromic Materials
A study on the synthesis of salen-type ligands functionalized with pyrrole derivative pendant arms included the use of 3-pyrrol-1-ylpropanoic acid. This process involved multiple steps, including the transformation of 3-pyrrol-1-ylpropanoic acid into mixed carboxylic-carbonic anhydride, demonstrating its role in the preparation of electrochromic materials (Andrade et al., 2005).
Development of Heterocyclic Compounds
3-(4-Phenyl) benzoyl propionic acid, a related compound, has been used as a starting material in the synthesis of various heterocyclic compounds, such as furanones, pyrrolinones, and quinazolinones. This showcases the potential of similar structures in developing diverse heterocyclic compounds (Soliman et al., 2010).
Propiedades
IUPAC Name |
3-phenyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGRWDGXQIOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874408 | |
| Record name | 3-Phenyl-2-(1-pyrrolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
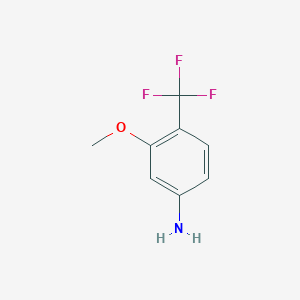
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
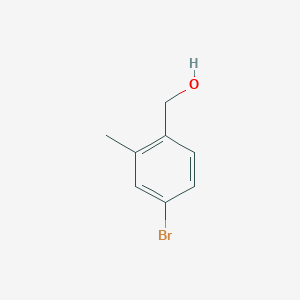
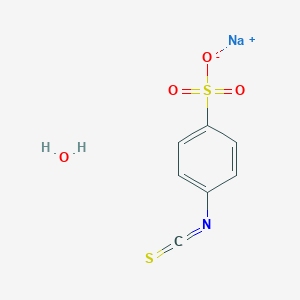
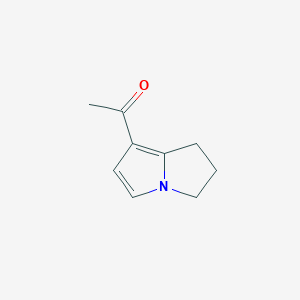
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
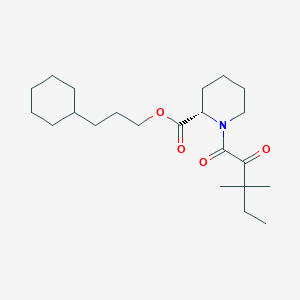
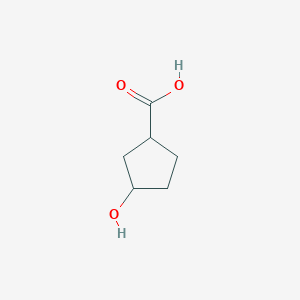
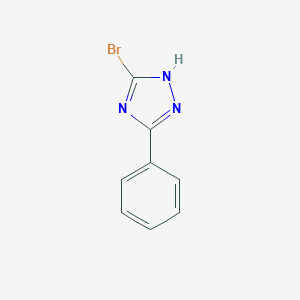
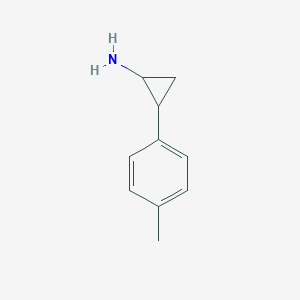
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)